molecular formula C11H12 B14399832 Benzene, (1-methyl-2-butynyl)- CAS No. 87712-69-4

Benzene, (1-methyl-2-butynyl)-

Cat. No.: B14399832
CAS No.: 87712-69-4
M. Wt: 144.21 g/mol
InChI Key: IQXKRMIPUKYQNF-UHFFFAOYSA-N
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Description

H12. This compound features a benzene ring substituted with a 1-methyl-2-butynyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene, (1-methyl-2-butynyl)- typically involves the alkylation of benzene with a suitable alkyne derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-methyl-2-butynyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of benzene, (1-methyl-2-butynyl)- often employs similar Friedel-Crafts alkylation techniques on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves careful control of temperature, pressure, and the molar ratio of reactants.

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-methyl-2-butynyl)- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in typical EAS reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The alkyne group can undergo nucleophilic substitution reactions, particularly at the benzylic position.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alkenes.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO) and sulfuric acid (HSO) are used to introduce nitro groups.

    Halogenation: Halogens (Cl, Br) in the presence of a Lewis acid catalyst (FeCl, AlCl).

    Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) for oxidation reactions.

Major Products Formed

    Nitration: Nitrobenzene derivatives.

    Halogenation: Halobenzene derivatives.

    Oxidation: Benzoic acid or benzaldehyde derivatives.

Scientific Research Applications

Benzene, (1-methyl-2-butynyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzene, (1-methyl-2-butynyl)- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The alkyne group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield diverse products.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, (1-methyl-1-butenyl)-
  • Benzene, (2-methyl-1-butenyl)-
  • Benzene, (1-methylbutyl)-

Uniqueness

Benzene, (1-methyl-2-butynyl)- is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds with alkene or alkane substituents. This unique structure allows for specific reactions and applications that are not possible with other benzene derivatives.

Properties

CAS No.

87712-69-4

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

pent-3-yn-2-ylbenzene

InChI

InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-10H,1-2H3

InChI Key

IQXKRMIPUKYQNF-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)C1=CC=CC=C1

Origin of Product

United States

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